molecular formula C12H20O3 B12690289 2-Carbohexoxycyclopentanone CAS No. 72845-82-0

2-Carbohexoxycyclopentanone

Cat. No.: B12690289
CAS No.: 72845-82-0
M. Wt: 212.28 g/mol
InChI Key: NNQVRTQWNFNRND-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Carbohexoxycyclopentanone can be synthesized through the cyclization of diethyl adipate in the presence of sodium in toluene. The reaction is carried out at a temperature of 100-115°C for about 5 hours, yielding the product with a 74-81% efficiency .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above. The process involves the use of diethyl adipate and sodium in toluene, with careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Carbohexoxycyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Carbohexoxycyclopentanone has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of perfumes and other fragrance products.

Mechanism of Action

The mechanism of action of 2-Carbohexoxycyclopentanone involves its interaction with various molecular targets. The compound’s carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Carbethoxycyclopentanone
  • Ethyl 2-oxocyclopentanecarboxylate
  • Cyclopentanone-2-carboxylic acid ethyl ester

Uniqueness

2-Carbohexoxycyclopentanone is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to participate in both oxidation and reduction reactions, as well as nucleophilic substitutions, highlights its importance in the synthesis of diverse chemical compounds .

Properties

CAS No.

72845-82-0

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

hexyl (1R)-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-9-15-12(14)10-7-6-8-11(10)13/h10H,2-9H2,1H3/t10-/m1/s1

InChI Key

NNQVRTQWNFNRND-SNVBAGLBSA-N

Isomeric SMILES

CCCCCCOC(=O)[C@@H]1CCCC1=O

Canonical SMILES

CCCCCCOC(=O)C1CCCC1=O

Origin of Product

United States

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